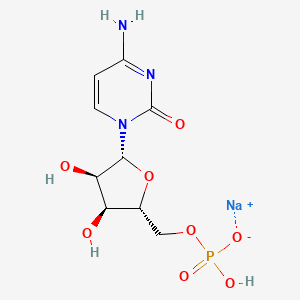

Cytidine 5'-monophosphate sodium salt

Description

Contextualizing Cytidine (B196190) 5'-monophosphate within Nucleotide Metabolism

Cytidine 5'-monophosphate is a central player in the complex network of pyrimidine (B1678525) nucleotide metabolism. numberanalytics.com This metabolism encompasses two main routes: the de novo synthesis pathway and the salvage pathway. nih.gov

The de novo pathway constructs pyrimidine nucleotides from simpler precursor molecules such as bicarbonate, aspartate, and glutamine. creative-proteomics.com This process culminates in the synthesis of uridine (B1682114) monophosphate (UMP), which is the precursor to other pyrimidine nucleotides. nih.govbioexplorer.net UMP is subsequently phosphorylated to uridine diphosphate (B83284) (UDP) and then to uridine triphosphate (UTP). nih.gov The amination of UTP, a reaction catalyzed by CTP synthetase with glutamine providing the amino group, leads to the formation of cytidine triphosphate (CTP). nih.govwikipedia.org

While CTP is a primary product, Cytidine 5'-monophosphate is principally generated from the decomposition of RNA by enzymes like RNase. wikipedia.org It can also be formed through the phosphorylation of the nucleoside cytidine. Once formed, CMP can be re-phosphorylated to cytidine diphosphate (CDP) and subsequently to CTP by the enzyme CMP kinase, utilizing ATP or GTP as the phosphate (B84403) donor. wikipedia.orgcaymanchem.com This positions CMP as a crucial intermediate, capable of being channeled back into the synthesis of nucleic acids and other essential molecules. caymanchem.comcreative-proteomics.com

Beyond its role in nucleic acid synthesis, CMP is also an intermediate in the synthesis of phospholipids (B1166683), essential components of cell membranes. caymanchem.comcreative-proteomics.com

The intricate regulation of these pathways ensures a balanced supply of pyrimidine nucleotides for cellular needs, including DNA replication, RNA synthesis, and cell division. creative-proteomics.com

Interactive Data Table: Key Identifiers of Cytidine 5'-monophosphate Sodium Salt

| Identifier | Value |

| IUPAC Name | sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

| Molecular Formula | C₉H₁₃N₃NaO₈P |

| Molecular Weight | 345.18 g/mol |

| CAS Number | 13718-47-3 |

| PubChem CID | 53321064 |

| Data sourced from PubChem. researchgate.net |

Historical Perspectives on Cytidine 5'-monophosphate Research Discoveries

The journey to understanding Cytidine 5'-monophosphate is intertwined with the broader history of nucleic acid research. The initial discovery of "nuclein" by Swiss physician Friedrich Miescher in 1869 from the nuclei of white blood cells marked the beginning of this scientific endeavor. dna-worldwide.comnews-medical.net This substance was later identified as deoxyribonucleic acid (DNA).

Subsequent research in the early 20th century began to unravel the chemical nature of these molecules. Around 1919, the physician and chemist Phoebus Levene made significant contributions by identifying the fundamental components of nucleotides: a phosphate group, a pentose (B10789219) sugar (differentiating between ribose in RNA and deoxyribose in DNA), and a nitrogenous base. bioexplorer.netnews-medical.net He was the first to describe the order of these components as phosphate-sugar-base and coined the term "nucleotide". news-medical.net It was during this period of fundamental biochemical exploration that the individual nucleotides, including cytidine monophosphate, were characterized as constituents of nucleic acids.

A more specific milestone in CMP research occurred in the mid-20th century. A 1960 publication reported the isolation of cytidine 5'-monophosphate-bound carboxyl-activated peptides from yeast (Saccharomyces cerevisiae). uu.nl This research highlighted the role of CMP in peptide chemistry and activation, expanding its known functions beyond being a simple monomer in RNA.

The elucidation of the double helix structure of DNA by James Watson and Francis Crick in 1953, which built upon the work of Rosalind Franklin and Erwin Chargaff, provided the structural framework for understanding how nucleotides, including cytidine, store and transmit genetic information. bioexplorer.netdna-worldwide.comnews-medical.net Chargaff's rules, established in 1950, demonstrated that the amount of guanine (B1146940) equals cytosine, and adenine (B156593) equals thymine (B56734) in DNA, a critical clue to the base-pairing mechanism. bioexplorer.net

These foundational discoveries paved the way for a deeper exploration of nucleotide metabolism and the specific roles of molecules like Cytidine 5'-monophosphate in cellular processes.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 3 |

| Data sourced from PubChem and ChemicalBook. researchgate.netgoogle.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCAHIYEOVKFDR-IAIGYFSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Cytidine 5 Monophosphate

De Novo Synthesis Pathways Preceding Cytidine (B196190) 5'-monophosphate

The de novo synthesis of pyrimidine (B1678525) ribonucleotides like CMP begins with the construction of the pyrimidine ring from simpler precursor molecules, which is then attached to a ribose 5-phosphate moiety. davuniversity.org The primary building blocks for the pyrimidine ring are bicarbonate, aspartate, and glutamine. davuniversity.org The direct product of this pathway is not CMP, but rather Uridine (B1682114) 5'-monophosphate (UMP), which is the precursor for all other pyrimidine nucleotides. droracle.aiwikipedia.org The final step to obtain cytidine nucleotides involves the amination of Uridine triphosphate (UTP) to form Cytidine triphosphate (CTP). hmdb.ca CMP is subsequently formed from the decomposition of RNA by ribonucleases or from CTP with the loss of two phosphate (B84403) groups. wikipedia.org

Formation of Orotidine 5'-monophosphate

A key intermediate in the de novo synthesis pathway is Orotidine 5'-monophosphate (OMP), also known as orotidylic acid. wikipedia.org The formation of OMP occurs when the pyrimidine base orotate (B1227488) reacts with phosphoribosyl pyrophosphate (PRPP). wikipedia.orgmedchemexpress.com This reaction is catalyzed by the enzyme orotate phosphoribosyltransferase. wikipedia.orgmedchemexpress.com In mammals, this catalytic activity is part of a bifunctional enzyme called UMP synthase. wikipedia.org

Conversion to Uridine 5'-monophosphate

Orotidine 5'-monophosphate is the direct precursor to Uridine 5'-monophosphate (UMP). wikipedia.org The conversion is a decarboxylation reaction where OMP is converted to UMP by the enzyme OMP decarboxylase. droracle.aiwikipedia.org This enzyme is notable for its extraordinary catalytic efficiency. wikipedia.org In humans and other mammals, OMP decarboxylase activity is also a domain of the bifunctional UMP synthase protein. wikipedia.orgwikipedia.org

| De Novo Synthesis Pathway | Starting Substrates | Key Enzymes | Product |

| Pyrimidine Ring Formation | Bicarbonate, Aspartate, Glutamine | Carbamoyl (B1232498) phosphate synthetase II, Aspartate transcarbamoylase, Dihydroorotase, Dihydroorotate dehydrogenase | Orotate |

| OMP Formation | Orotate, PRPP | Orotate phosphoribosyltransferase (part of UMP synthase in mammals) | Orotidine 5'-monophosphate (OMP) |

| UMP Formation | Orotidine 5'-monophosphate (OMP) | OMP decarboxylase (part of UMP synthase in mammals) | Uridine 5'-monophosphate (UMP) |

| CTP Formation | Uridine triphosphate (UTP), ATP, Glutamine | CTP synthetase | Cytidine triphosphate (CTP) |

Salvage Pathways for Cytidine 5'-monophosphate Formation

Salvage pathways are essential for recycling nucleobases and nucleosides that are released during the degradation of DNA and RNA. wikipedia.org These pathways are crucial in certain tissues that have limited or no capacity for de novo synthesis. wikipedia.org

Cytidine Kinase Activity in Cytidine 5'-monophosphate Generation

The most direct salvage pathway for CMP formation involves the phosphorylation of the nucleoside cytidine. This reaction is catalyzed by the enzyme cytidine kinase (also known as uridine-cytidine kinase). wikipedia.orgnih.gov This enzyme transfers a phosphate group from a donor, typically adenosine (B11128) triphosphate (ATP), to cytidine, yielding CMP. nih.govtandfonline.com In some organisms, cytidine can be phosphorylated to CMP by uridine kinase. nih.gov

Interplay with Uridine Phosphorylase and Uridine Kinase

The salvage pathways for pyrimidine nucleotides are interconnected. Cytidine can be converted to uridine through deamination by the enzyme cytidine deaminase. wikipedia.orgyoutube.com The resulting uridine can then be acted upon by uridine phosphorylase, which converts it to the free base uracil (B121893) and ribose-1-phosphate. wikipedia.orgnih.gov Alternatively, uridine can be phosphorylated by uridine kinase to form UMP. wikipedia.orgnih.gov This interplay is significant as it regulates the balance of pyrimidine nucleotide pools within the cell. nih.gov

| Salvage Pathway Enzyme | Substrate | Product |

| Cytidine Kinase (Uridine-cytidine kinase) | Cytidine, ATP | Cytidine 5'-monophosphate (CMP), ADP |

| Cytidine Deaminase | Cytidine | Uridine, Ammonia (B1221849) |

| Uridine Phosphorylase | Uridine, Phosphate | Uracil, Ribose-1-phosphate |

| Uridine Kinase | Uridine, ATP | Uridine 5'-monophosphate (UMP), ADP |

Catabolism and Degradation of Cytidine 5'-monophosphate

Cytidine 5'-monophosphate Deaminase Activity

A key metabolic reaction involving cytidine nucleotides is deamination, catalyzed by cytidine deaminase. This enzyme, also known as cytidine/2'-deoxycytidine aminohydrolase (EC 3.5.4.5), converts cytidine to uridine by removing the amino group. wikipedia.orgfiveable.me This zinc-containing enzyme is widely distributed across various organisms and plays a significant role in the salvage of both endogenous and exogenous cytidine for the synthesis of UMP. wikipedia.org The reaction catalyzed by cytidine deaminase is as follows:

Cytidine + H₂O → Uridine + NH₃ fiveable.me

It is important to note that while the enzyme acts on the nucleoside (cytidine), the deamination effectively channels CMP towards the metabolic fate of UMP.

Further Biochemical Breakdown Products

Following the deamination of cytidine to uridine, the resulting uridine can be further catabolized. The initial step in this breakdown is the conversion of uridine to the base uracil, a reaction catalyzed by uridine phosphorylase. wikipedia.org Uracil then undergoes further degradation, ultimately leading to the production of β-alanine, ammonia, and carbon dioxide. This catabolic pathway connects nucleotide metabolism with amino acid metabolism and the central carbon cycle. Oxidative degradation of uracil can also yield urea (B33335) and maleic acid. byjus.com

The breakdown products of uridine monophosphate catabolism are summarized in the table below:

| Intermediate/Product | Description |

| Uridine | The immediate product of cytidine deamination. |

| Uracil | Formed from the phosphorolysis of uridine. |

| β-Alanine | A key end product of uracil catabolism. |

| Ammonia (NH₃) | Released during the breakdown of the pyrimidine ring. |

| **Carbon Dioxide (CO₂) ** | A final product of uracil degradation. |

| Urea | Can be formed through oxidative degradation of uracil. |

| Maleic Acid | Another product of the oxidative degradation of uracil. byjus.com |

Biochemical Roles and Molecular Mechanisms of Cytidine 5 Monophosphate

Role as a Precursor in Nucleic Acid Synthesis

Cytidine (B196190) 5'-monophosphate is a central intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential for the formation of both Ribonucleic Acid (RNA) and Deoxyribonucleic Acid (DNA). chemicalbook.comsigmaaldrich.com

As a ribonucleoside monophosphate, CMP is a direct monomeric unit used in the synthesis of RNA. wikipedia.org The process begins with the phosphorylation of CMP to cytidine diphosphate (B83284) (CDP) and subsequently to cytidine triphosphate (CTP). caymanchem.comchemicalbook.com This phosphorylation is catalyzed by specific kinases, such as CMP kinase, which utilizes adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP) as a phosphate (B84403) donor. wikipedia.org CTP, along with the other ribonucleoside triphosphates (ATP, GTP, and UTP), is then used by RNA polymerases to build the growing RNA chain during the process of transcription. The primary source of CMP for this pathway often comes from the decomposition of existing RNA by enzymes like RNase. wikipedia.org

For DNA synthesis, the ribose sugar in the cytidine nucleotide must be converted to deoxyribose. This conversion happens at the level of the diphosphate. CMP is first phosphorylated to cytidine diphosphate (CDP). sigmaaldrich.com The enzyme ribonucleotide reductase then catalyzes the reduction of the ribose moiety of CDP to 2'-deoxyribose, forming deoxycytidine diphosphate (dCDP). Subsequently, dCDP is dephosphorylated to deoxycytidine monophosphate (dCMP). wikipedia.org Alternatively, dCMP can be formed through the phosphorylation of deoxycytidine by deoxycytidine kinase. nih.gov

This dCMP is then further phosphorylated to deoxycytidine triphosphate (dCTP). nih.govresearchgate.net dCTP is one of the four deoxyribonucleoside triphosphates (along with dATP, dGTP, and dTTP) that serve as the fundamental building blocks for DNA replication, incorporated into the new DNA strand by DNA polymerases. wikipedia.org

| Enzyme | Reaction Catalyzed | Pathway |

|---|---|---|

| CMP kinase | CMP + ATP/GTP → CDP + ADP/GDP | RNA/DNA Synthesis |

| Ribonucleotide Reductase | CDP → dCDP | DNA Synthesis |

| Deoxycytidine Kinase | Deoxycytidine + ATP → dCMP + ADP | DNA Synthesis |

Involvement in Phospholipid Metabolism

CMP is a key intermediate in the synthesis of several major phospholipids (B1166683), which are critical components of cellular membranes. caymanchem.comprohumano.euchemicalbook.com These synthetic routes are often referred to as the Kennedy pathway. wikipedia.org

Cytidine diphosphate-diacylglycerol (CDP-DAG) is a crucial high-energy intermediate required for the synthesis of specific phospholipids like phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). nih.gov CDP-DAG is formed from the reaction of phosphatidic acid (PA) with cytidine triphosphate (CTP), a reaction catalyzed by the enzyme CDP-DAG synthase (CDS). nih.gov While this pathway does not directly start from CMP, the regeneration of CTP involves the phosphorylation of CMP, thus linking CMP metabolism to this branch of phospholipid synthesis. In some contexts, CMP has been shown to influence the availability of CDP-diacylglycerol, thereby promoting the synthesis of certain phospholipids like PG at the expense of others like PI. taylorandfrancis.comnih.gov

Phosphatidylcholine (PC), one of the most abundant phospholipids in eukaryotic membranes, is primarily synthesized via the CDP-choline pathway. wikipedia.orgnih.govtaylorandfrancis.com In the final step of this pathway, the enzyme cholinephosphotransferase catalyzes the transfer of the phosphocholine (B91661) head group from CDP-choline to a diacylglycerol (DAG) molecule. wikipedia.orgnih.gov This reaction produces phosphatidylcholine and releases Cytidine 5'-monophosphate (CMP). nih.govresearchgate.net Therefore, CMP is a direct product of de novo phosphatidylcholine synthesis. This process is cyclical, as the released CMP can be re-phosphorylated back to CTP to participate in activating another molecule of phosphocholine, thus continuing the cycle of PC synthesis. nih.gov Studies have shown that the two main pathways for PC synthesis, the CDP-choline pathway and the phosphatidylethanolamine (B1630911) (PE) methylation pathway, produce different molecular species of PC, suggesting distinct functional roles. bohrium.com

Similar to phosphatidylcholine synthesis, phosphatidylethanolamine (PE) is synthesized de novo through the CDP-ethanolamine pathway, also known as a branch of the Kennedy pathway. wikipedia.orgfrontiersin.orgwordpress.com This pathway is the sole route for the de novo synthesis of PE. frontiersin.org The process involves the activation of phosphoethanolamine by CTP to form CDP-ethanolamine. wordpress.comresearchgate.net In the final, committing step, the enzyme CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase transfers the phosphoethanolamine group from CDP-ethanolamine to diacylglycerol (DAG). wordpress.comresearchgate.net This reaction yields phosphatidylethanolamine and, like the choline (B1196258) pathway, releases Cytidine 5'-monophosphate (CMP). wordpress.com The CDP-ethanolamine pathway is responsible for producing different molecular species of PE compared to the alternative pathway involving the decarboxylation of phosphatidylserine. nih.govnih.gov

| Pathway | Starting Materials | Key Intermediate | Final Product(s) | Role of CMP |

|---|---|---|---|---|

| CDP-Diacylglycerol Pathway | Phosphatidic Acid, CTP | CDP-Diacylglycerol | Phosphatidylinositol, Phosphatidylglycerol | Indirectly involved via CTP regeneration; regulatory role |

| CDP-Choline Pathway | CDP-Choline, Diacylglycerol | - | Phosphatidylcholine, CMP | Released as a product |

| CDP-Ethanolamine Pathway | CDP-Ethanolamine, Diacylglycerol | - | Phosphatidylethanolamine, CMP | Released as a product |

Participation in Glycosylation Pathways

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is critical for a vast array of biological functions, including cell-to-cell communication and immune responses. nih.govoup.com CMP is central to a specific and crucial type of glycosylation known as sialylation.

Cytidine Monophosphate (CMP)-Sialic Acid Formation

Before sialic acid, a nine-carbon sugar, can be incorporated into glycoconjugates, it must first be "activated." This activation is a key step where Cytidine 5'-monophosphate plays its part. nih.gov The process involves the enzymatic synthesis of CMP-sialic acid, a high-energy nucleotide sugar derivative.

The reaction is catalyzed by the enzyme CMP-sialic acid synthetase (CMAS) , also known as N-acylneuraminate cytidylyltransferase. researchgate.netnih.gov In this reaction, a cytidylyl group is transferred from cytidine triphosphate (CTP) to the anomeric hydroxyl group of a sialic acid molecule, resulting in the formation of CMP-sialic acid and pyrophosphate (PPi). researchgate.netnih.gov

Reaction: CTP + Sialic Acid → CMP-Sialic Acid + PPi oup.com

Role of CMP-Sialic Acid in Glycoprotein and Glycolipid Synthesis

Once synthesized, CMP-sialic acid serves as the universal activated donor substrate for a family of enzymes called sialyltransferases . oup.comnih.gov These enzymes are typically located in the Golgi apparatus. nih.gov The process requires the transport of CMP-sialic acid from its site of synthesis in the nucleus into the Golgi lumen, a function carried out by a specific antiporter protein known as the CMP-sialic acid transporter (CST) , encoded by the SLC35A1 gene. acs.orgwikipedia.orguniprot.org

Within the Golgi, sialyltransferases catalyze the transfer of the sialic acid moiety from CMP-sialic acid to the terminal positions of glycan chains on nascent glycoproteins and glycolipids. nih.govresearchgate.net This terminal positioning of sialic acid residues is vital, as these molecules are directly involved in mediating or modulating essential physiological and pathological events such as cell-cell adhesion, immune recognition, and cancer metastasis. oup.com The resulting CMP is then transported back out of the Golgi by the CST in exchange for a new molecule of CMP-sialic acid. uniprot.orgnih.gov

Functions in Coenzyme and Cofactor Metabolism

Cytidine 5'-monophosphate is involved in the metabolism of various coenzymes and cofactors, often as a product released from activated intermediates. In bacteria, CMP is integral to the activation of 3-deoxy-D-manno-octulosonate (KDO), an eight-carbon sugar essential for the synthesis of lipopolysaccharides in the outer membrane of gram-negative bacteria, forming CMP-KDO. oup.com

Furthermore, CMP is a key intermediate in the synthesis of phospholipids. chemicalbook.com It can be phosphorylated to cytidine diphosphate (CDP), which can then be attached to molecules like choline or ethanolamine (B43304) to form activated intermediates such as CDP-choline. In these subsequent transferase reactions, the CMP moiety is released. Similarly, CMP is released during specific steps in the biosynthesis of isoprenoids, which are precursors to a vast array of molecules including cholesterol and steroid hormones.

Regulatory Roles in Cellular Processes

Beyond its role as a building block and carrier molecule, CMP and its derivatives are important regulatory molecules, controlling enzyme activity through various mechanisms to maintain metabolic homeostasis.

Allosteric Regulation by Cytidine 5'-monophosphate

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. byjus.com While feedback inhibition in pyrimidine synthesis is often mediated by CTP, CMP itself can exert regulatory control. nih.gov For instance, the binding of CMP to a multifunctional sialyltransferase from the bacterium Pasteurella multocida induces a significant structural change, demonstrating an allosteric interaction. oup.com

A notable example of regulation involves a modified form of CMP. An endogenous, methylated version, 5-methylcytidine (B43896) monophosphate (m5CMP), which arises from the degradation of epigenetically modified RNA, has been found to bind to and inhibit the CMP-sialic acid transporter (CST). nih.gov This discovery reveals a novel link between the epigenetic control of gene expression and the regulation of cellular glycosylation pathways. nih.gov

Feedback Inhibition Mechanisms Involving Cytidine 5'-monophosphate

Feedback inhibition is a common cellular control mechanism where the end product of a metabolic pathway inhibits an enzyme that functions earlier in the pathway, thereby regulating its own production. libretexts.orgbioninja.com.au CMP participates in this type of regulation, primarily through product inhibition.

Enzymatic Interactions and Kinetics with Cytidine 5 Monophosphate

Cytidine (B196190) 5'-monophosphate Kinase (CMPK) Activity and Specificity

Cytidine 5'-monophosphate Kinase (CMPK), also known as cytidylate kinase, is a crucial enzyme in pyrimidine (B1678525) metabolism. In bacteria, CMP kinase is a distinct enzyme that catalyzes the transfer of a phosphoryl group from a donor, typically ATP, to CMP or its deoxy counterpart, dCMP. sinobiological.com This is different from the activity of eukaryotic UMP/CMP kinases, which catalyze the conversion of both UMP and CMP to their respective diphosphate (B83284) forms. sinobiological.comnih.gov

The catalytic function of CMPK is essential for producing cytidine diphosphate (CDP), a precursor for nucleic acid synthesis. sigmaaldrich.com The mechanism involves the transfer of the gamma phosphate (B84403) from ATP to the 5'-hydroxyl group of CMP. researchgate.net

Substrate recognition in kinases is a complex process that can involve conformational changes in the enzyme. nih.govelsevierpure.comnih.govresearchgate.net In bacterial CMP kinases, a characteristic structural insert within the CMP binding domain plays a significant role in its specific activity. nih.gov The binding of the substrate induces movements in the enzyme's domains to facilitate the catalytic process. nih.gov For human UMP/CMP kinase, the active sites for CMP and dCMP are suggested to be non-identical, as evidenced by differential regulation by ATP and magnesium. nih.govresearchgate.net Free magnesium ions enhance the phosphorylation of dCMP while inhibiting the phosphorylation of CMP. nih.govresearchgate.net Conversely, excess ATP relative to magnesium inhibits the dCMP kinase activity but not the CMP kinase activity. nih.govresearchgate.net

Crystallographic studies of CMPK from various bacterial species have provided detailed insights into the structural basis of its interaction with CMP. The crystal structure of Staphylococcus aureus CMPK in complex with CMP, determined at 2.3 Å resolution, reveals that upon substrate binding, the enzyme adopts a more "closed" conformation. nih.gov This involves a significant rotation of the NMP-binding domain (the domain that binds the nucleoside monophosphate) by approximately 16 degrees toward the enzyme's central pocket, which effectively assembles the active site for catalysis. nih.gov

Cytidine 5'-monophosphate Deaminase (CDA) Kinetics and Regulation

Cytidine deaminase (CDA) is an enzyme involved in the pyrimidine salvage pathway, which catalyzes the irreversible hydrolytic deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. wikipedia.org This enzyme helps maintain the cellular pool of pyrimidines. wikipedia.org While the primary substrate is the nucleoside (cytidine), the metabolic interplay with cytidine nucleotides is significant.

The enzyme from E. coli is a member of the amidohydrolase superfamily and utilizes a divalent metal cation (such as zinc or iron) in its active site to activate a water molecule for hydrolysis. nih.gov The catalytic mechanism involves the metal-activated water molecule attacking the C4 position of the cytosine ring, leading to the formation of a tetrahedral intermediate, followed by the elimination of ammonia (B1221849) to produce uracil (B121893). nih.govebi.ac.uk The pH has a significant effect on the enzyme's activity, with the zinc-containing enzyme showing a kinetic pKa of 7.3. nih.gov

Regulation of deaminase activity is crucial. For instance, studies on the related enzyme deoxycytidylate (dCMP) deaminase show allosteric regulation by other nucleotides. Deamination is often activated by dCTP and inhibited by dTTP. This regulation ensures a balanced supply of pyrimidine nucleotides for DNA synthesis.

Nucleoside Monophosphate Kinases and Cytidine 5'-monophosphate Phosphorylation

The phosphorylation of CMP to cytidine diphosphate (CDP) is a critical step for its incorporation into RNA and for the synthesis of other essential molecules. This reaction is catalyzed by nucleoside monophosphate (NMP) kinases, specifically UMP/CMP kinase in humans. sinobiological.comnih.govsigmaaldrich.com This enzyme catalyzes the phosphoryl transfer from ATP to CMP, UMP, and dCMP. sinobiological.com

Kinetic studies of human UMP/CMP kinase have shown that UMP and CMP are much better substrates than dCMP. nih.gov The enzyme can utilize various nucleoside triphosphates as phosphate donors, with ATP and dATP being the most effective. nih.gov The activity of human UMP/CMP kinase can be modulated by reducing agents, suggesting that its function may be regulated by the cellular redox state. nih.gov

| Substrate | Relative Efficiency (Vmax/Km) | Phosphate Donor |

|---|---|---|

| UMP | High | ATP, dATP (preferred) |

| CMP | High | ATP, dATP (preferred) |

| dCMP | Low | ATP, dATP |

| Arabinofuranosyl-CMP | > dCMP | ATP |

This table summarizes the relative substrate efficiency for human UMP/CMP kinase, highlighting its preference for ribonucleosides over deoxyribonucleosides. Data compiled from multiple studies. nih.gov

Phosphodiesterase Activities on Cytidine 5'-monophosphate

Phosphodiesterases (PDEs) are enzymes that cleave phosphodiester bonds. While their most well-known role is the hydrolysis of cyclic nucleotides like cAMP and cGMP, some PDEs have activity on other substrates. A specific phosphodiesterase, human sphingomyelinase phosphodiesterase like 3a (SMPDL3a), has been shown to hydrolyze modified nucleotides such as cytidine 5'-diphosphocholine, with one of the resulting products being 5'-cytidine monophosphate (CMP). nih.govrcsb.org

Structural analysis of SMPDL3a in complex with its product, 5'-CMP, has provided a basis for a proposed phosphoryl transfer mechanism. nih.govrcsb.org This enzyme contains a binuclear zinc center in its active site, which is crucial for its catalytic activity. nih.gov This finding indicates that certain phosphodiesterases can interact with cytidine nucleotides, playing a role in their metabolism by acting on larger molecules to release 5'-CMP. nih.gov Another type of phosphodiesterase, 5'-PDE, is used in the industrial hydrolysis of RNA to produce a mixture of 5'-nucleotides, including 5'-CMP. ajol.info

Advanced Analytical Methodologies in Cytidine 5 Monophosphate Research

Spectroscopic Approaches to Study Cytidine (B196190) 5'-monophosphate Interactions

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique utilized for the structural elucidation of molecules by measuring the absorption of infrared radiation by a sample. researchgate.netillinois.edu This vibrational spectroscopy method is highly sensitive to changes in molecular structure, making it an invaluable tool for characterizing Cytidine 5'-monophosphate (CMP) and related nucleotides. researchgate.net By analyzing the infrared spectrum, researchers can obtain detailed information about the functional groups, types of chemical bonds, and the molecular conformation of the compound. illinois.edunih.gov

The principle of FTIR spectroscopy involves irradiating a sample with a broad range of infrared frequencies. The molecules within the sample absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. This absorption pattern creates a unique spectral fingerprint. For Cytidine 5'-monophosphate, the FTIR spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent parts: the cytosine base, the ribose sugar, and the phosphate (B84403) group. researchgate.net

Key spectral regions for the analysis of nucleotides like CMP include:

1800-1500 cm⁻¹: This region is dominated by the in-plane double bond stretching vibrations of the pyrimidine (B1678525) ring of the cytosine base. researchgate.net The precise position and intensity of these peaks can provide information about base pairing and stacking interactions.

1200-900 cm⁻¹: This "fingerprint region" is characteristic of the sugar-phosphate backbone. researchgate.net Vibrations associated with the C-O and P-O stretching of the ribose and phosphate moieties appear here, offering insights into the conformation of the sugar ring and the geometry of the phosphate group. researchgate.net

FTIR can detect subtle conformational changes in nucleotide structure resulting from factors like pH, temperature, or binding to other molecules. nih.govrsc.org The technique is versatile and can be applied to samples in various states, including solids and solutions. nih.gov For biological samples, Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for direct measurement with minimal sample preparation, enhancing sensitivity and reproducibility. nih.gov By comparing the FTIR spectrum of CMP under different conditions or in different complexes, researchers can infer changes in its molecular structure and interactions.

Table 1: Characteristic FTIR Absorption Regions for Nucleotide Analysis

| Wavenumber Range (cm⁻¹) | Associated Molecular Vibrations | Structural Information |

| 3400-3200 | N-H and O-H stretching | Hydrogen bonding patterns |

| 1800-1500 | C=O, C=N, C=C stretching | Base pairing, base stacking |

| 1500-1250 | In-plane ring and C-N vibrations | Conformation of the cytosine ring |

| 1250-1000 | PO₂⁻ symmetric and antisymmetric stretching | Phosphate group conformation and interactions |

| 1000-900 | C-O stretching of the ribose ring | Sugar pucker and backbone conformation |

Radiotracer Techniques for Cytidine 5'-monophosphate Metabolic Flux Analysis

Metabolic flux analysis is a critical methodology for quantifying the rates of metabolic reactions within a biological system, providing a dynamic picture of cellular metabolism that static measurements of metabolite concentrations cannot capture. nih.gov Radiotracer techniques are a highly sensitive and specific method used for this purpose, allowing researchers to follow the metabolic fate of a particular molecule, such as Cytidine 5'-monophosphate. wikipedia.org These assays involve introducing a precursor molecule labeled with a radioactive isotope, like Carbon-14 (¹⁴C) or Tritium (³H), into a biological system. researchgate.netnih.gov

The principle behind radiotracer analysis is that the labeled compound (the tracer) is chemically identical to its unlabeled counterpart and will thus be processed through the same metabolic pathways. By tracking the distribution of the radioisotope among various downstream metabolites over time, the flow, or flux, through specific pathways can be determined. researchgate.net For studying CMP metabolism, precursors such as ¹⁴C-labeled cytidine or orotic acid can be supplied to cells. researchgate.net

Once introduced, the labeled precursor is incorporated into the cell's metabolic network. For instance, labeled cytidine is phosphorylated to form labeled CMP, which can then be further converted into other nucleotides like CTP and incorporated into RNA, or enter other metabolic routes. nih.govcreative-enzymes.com To measure the flux, samples are collected at various time points, and the metabolites are separated using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography. The amount of radioactivity in each separated metabolite is then quantified using a scintillation counter. wikipedia.org This allows for the determination of the rate of synthesis, degradation, and conversion of CMP and related compounds. researchgate.net

These techniques are extremely sensitive, enabling the detection of very low levels of metabolic activity, and are often considered the gold standard for measuring specific reaction rates in complex biological mixtures like cell extracts. wikipedia.org

Table 2: Common Radioisotopes Used in Nucleotide Metabolic Studies

| Isotope | Type of Radiation | Half-life | Typical Application in CMP Research |

| Carbon-14 (¹⁴C) | Beta (β⁻) | ~5730 years | Labeling the carbon skeleton of cytidine or its precursors to trace pyrimidine biosynthesis and catabolism. researchgate.net |

| Tritium (³H) | Beta (β⁻) | ~12.3 years | Labeling cytidine to study its incorporation into RNA and overall nucleic acid metabolism. nih.gov |

| Phosphorus-32 (³²P) | Beta (β⁻) | ~14.3 days | Labeling the phosphate group of ATP to study the kinetics of kinase-mediated phosphorylation of CMP. nih.gov |

Enzymatic Assays for Cytidine 5'-monophosphate Related Enzymes

Enzymatic assays are laboratory procedures designed to measure the activity of a specific enzyme or the concentration of a substrate. labtestsguide.com They are fundamental in studying the enzymes involved in Cytidine 5'-monophosphate metabolism, such as CMP kinase. creative-enzymes.com These assays rely on the high specificity of an enzyme for its substrate to catalyze a measurable reaction. labtestsguide.com The rate of the reaction is typically proportional to the amount of active enzyme present in the sample. wikipedia.org

A key enzyme in the metabolic pathway of CMP is UMP/CMP kinase (EC 2.7.4.14), which catalyzes the phosphorylation of CMP to Cytidine 5'-diphosphate (CDP), using ATP as the phosphate donor. wikipedia.orgqmul.ac.uk Assays for this enzyme are crucial for understanding pyrimidine metabolism and nucleotide synthesis. creative-enzymes.com

Principle of a Coupled Spectrophotometric Assay: A common method for assaying CMP kinase activity is the coupled enzyme assay. This type of assay is indirect; the product of the primary reaction (CDP, in this case) becomes the substrate for a series of subsequent "coupling" enzymes, ultimately leading to a change in absorbance of a reporter molecule that can be measured with a spectrophotometer. thermofisher.com

A typical coupled assay for CMP kinase involves the following reactions:

CMP Kinase Reaction: CMP + ATP → CDP + ADP

Coupling Reaction 1 (Pyruvate Kinase): ADP + Phosphoenolpyruvate → ATP + Pyruvate (B1213749)

Coupling Reaction 2 (Lactate Dehydrogenase): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

In this system, the activity of CMP kinase is linked to the oxidation of NADH to NAD⁺. The disappearance of NADH is monitored by measuring the decrease in absorbance at a wavelength of 340 nm. The rate of this decrease is directly proportional to the activity of CMP kinase in the sample.

These assays can be used to determine key kinetic parameters of the enzyme, screen for inhibitors, and diagnose conditions related to altered enzyme activity. nih.gov The assays can be performed with purified enzymes or in complex biological samples like cell lysates. creative-enzymes.com

Table 3: Components of a Coupled Enzymatic Assay for CMP Kinase

| Component | Role in the Assay |

| Cytidine 5'-monophosphate (CMP) | Substrate for the primary enzyme (CMP Kinase). |

| Adenosine (B11128) 5'-triphosphate (ATP) | Co-substrate (phosphate donor) for CMP Kinase. wikipedia.org |

| CMP Kinase | The enzyme whose activity is being measured. |

| Phosphoenolpyruvate (PEP) | Substrate for the first coupling enzyme (Pyruvate Kinase) to regenerate ATP. |

| Pyruvate Kinase (PK) | Coupling enzyme that links ADP production to pyruvate formation. |

| NADH | Co-substrate for the second coupling enzyme (Lactate Dehydrogenase); its consumption is monitored. |

| Lactate Dehydrogenase (LDH) | Coupling enzyme that links pyruvate formation to NADH oxidation. |

| Buffer (e.g., TEA, Tris-HCl) | Maintains a stable pH for optimal enzyme activity. |

| Mg²⁺ | A required cofactor for the kinase reaction. creative-enzymes.com |

Research Applications and Experimental Models of Cytidine 5 Monophosphate

In Vitro Studies of Cytidine (B196190) 5'-monophosphate in Biochemical Pathways.idtdna.complos.org

In the realm of in vitro research, Cytidine 5'-monophosphate is fundamental to elucidating the mechanics of numerous biochemical pathways. As a nucleotide, it is a monomeric unit of RNA and a key intermediate in pyrimidine (B1678525) metabolism. wikipedia.org One of the primary in vitro applications of CMP is as a substrate for enzymes involved in nucleotide synthesis. For instance, CMP can be phosphorylated by the enzyme CMP kinase to form cytidine diphosphate (B83284) (CDP), a reaction that utilizes adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP) as a phosphate (B84403) donor. wikipedia.org This subsequent phosphorylation to cytidine triphosphate (CTP) is essential for the biosynthesis of DNA and RNA. medchemexpress.com

The synthesis of pyrimidines, such as CTP and uridine (B1682114) triphosphate (UTP), is a cytoplasmic process that begins with the formation of carbamoyl (B1232498) phosphate. medchemexpress.com Through a series of enzymatic reactions involving aspartate and orotic acid, uridine monophosphate (UMP) is produced. medchemexpress.com UMP is then phosphorylated to UTP, which can be subsequently animated to form CTP. medchemexpress.com The decomposition of RNA by ribonucleases also serves as a significant source of CMP. wikipedia.org

In vitro enzymatic biosynthesis systems have been developed for the efficient production of CMP. idtdna.comnih.govnih.gov One such system utilizes cytidine kinase to convert cytidine to 5'-CMP, coupled with polyphosphate kinase for ATP regeneration. idtdna.comnih.govnih.gov These systems, often employing enzymes from extremophiles for enhanced stability, allow for the investigation of reaction kinetics and optimization of production parameters such as temperature, substrate concentration, and enzyme ratios. idtdna.comnih.govnih.gov

CMP also plays an intermediate role in the synthesis of phospholipids (B1166683), a critical component of cell membranes. nih.gov Furthermore, in vitro studies have explored the interaction of CMP with other biomolecules. For example, the binding of CMP to certain enzymes, such as a multifunctional sialyltransferase from Pasteurella multocida, has been shown to induce significant conformational changes, which can be studied using techniques like X-ray crystallography. nih.gov

Table 1: Key In Vitro Biochemical Reactions Involving Cytidine 5'-monophosphate

| Reaction | Enzyme | Reactants | Products | Significance |

| Phosphorylation | CMP kinase | CMP, ATP/GTP | CDP, ADP/GDP | Step towards CTP synthesis for RNA/DNA |

| RNA Degradation | Ribonuclease | RNA | CMP, other NMPs | Major source of cellular CMP |

| Phospholipid Synthesis | Various | CTP (from CMP) | CDP-diacylglycerol | Precursor for membrane phospholipids |

| Enzymatic Synthesis | Cytidine kinase | Cytidine, ATP | CMP, ADP | Industrial and research production of CMP |

Use of Cytidine 5'-monophosphate in Cell-Free Protein Synthesis Systems

Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for rapid protein expression and for studying the fundamentals of translation. nih.govnih.gov These systems, which can be lysate-based or composed of purified components (PURE system), replicate the transcriptional and translational machinery of the cell in an in vitro environment. mdpi.comthermofisher.com A critical component of these systems is the supply of nucleotides, including ATP, GTP, UTP, and CTP, which are necessary for the transcription of DNA into mRNA. nih.gov

While CMP itself is not directly utilized in the core process of protein synthesis, its role is implicit as a precursor to CTP. In "coupled" CFPS systems, where transcription and translation occur simultaneously, the reaction mixture must be supplemented with all four ribonucleoside triphosphates. mdpi.com Therefore, the availability of CTP, which is synthesized from CMP via two phosphorylation steps, is essential for the synthesis of mRNA from a DNA template.

Although commercial CFPS kits typically include a pre-mixed solution of all necessary components, including nucleotides, custom-built systems or studies focused on optimizing protein expression may involve the individual addition of each nucleotide. In such cases, the provision of CMP or its phosphorylated derivatives is fundamental to the successful outcome of the experiment.

Cytidine 5'-monophosphate in Cultured Cell Models for Metabolic Research.idtdna.complos.org

Cultured cell models are indispensable tools for metabolic research, and Cytidine 5'-monophosphate is utilized in these systems to investigate a variety of cellular processes, from nucleotide metabolism to the synthesis of complex lipids.

The balance and size of intracellular nucleotide pools are critical for normal cellular function, and imbalances can have significant consequences for processes like DNA replication and repair. researchgate.net Cultured cells provide a controlled environment to study the dynamics of these pools. The addition of exogenous CMP to cell culture media can be used to trace the metabolic fate of cytidine nucleotides. For example, studies have used labeled forms of CMP to follow its incorporation into RNA and other molecules.

Research in mouse myoblast C2C12 cells has shown that supplementation with CMP can promote myogenic differentiation and mitochondrial biogenesis. nih.gov In these studies, CMP was found to increase the mRNA levels of myogenin, a key regulatory protein in muscle differentiation, and PGC-1α, a regulator of mitochondrial biogenesis. nih.gov These findings suggest that CMP, likely through its conversion to other cytidine nucleotides, can influence gene expression and cellular differentiation pathways.

Furthermore, methods have been developed to quantify the pool size of specific nucleotide sugars, such as CMP-N-acetylneuraminic acid (CMP-Neu5Ac), in cultured cells like Madin Darby canine kidney (MDCK) cells. nih.gov These analytical techniques, often involving high-performance liquid chromatography (HPLC), allow researchers to assess how the nucleotide pools respond to various stimuli or metabolic challenges. nih.gov For instance, the addition of N-acetylmannosamine to the culture medium of MDCK cells was shown to cause a significant increase in the cellular concentration of CMP-Neu5Ac. nih.gov

Phospholipids are essential components of cellular membranes, and their synthesis is tightly regulated. Cytidine nucleotides play a central role in this process. The de novo synthesis of major phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911) involves the formation of CDP-choline and CDP-ethanolamine, respectively. nih.gov These intermediates are formed from CTP and phosphocholine (B91661) or phosphoethanolamine. nih.gov

In cultured cell models, researchers can manipulate the availability of cytidine nucleotides to study their impact on phospholipid synthesis. While CTP is the direct precursor, the cellular pool of CTP is maintained through the phosphorylation of CMP and CDP. Therefore, studying the effects of CMP supplementation can provide insights into the regulation of the entire pathway. The regulation of phospholipid synthesis is complex and involves feedback mechanisms and the control of key enzymes, making cultured cells an ideal system for dissecting these regulatory networks. nih.gov

Ectonucleotidases are a family of enzymes located on the outer surface of the cell membrane that hydrolyze extracellular nucleotides. In the central nervous system, these enzymes play a crucial role in regulating purinergic signaling by controlling the extracellular concentrations of nucleotides like ATP, ADP, and AMP. This regulation is vital for processes such as neurotransmission and synapse formation.

While much of the research on ectonucleotidases has focused on adenine (B156593) nucleotides, these enzymes can also hydrolyze other nucleotides, including those of cytidine. The activity of ectonucleotidases can be assayed in preparations of cultured cortical neurons by measuring the rate of hydrolysis of a specific nucleotide substrate. By providing CMP to cultured cortical neurons, researchers can investigate whether specific ectonucleotidases present on these cells are capable of hydrolyzing it to cytidine and inorganic phosphate.

Such studies can help to characterize the substrate specificity of different ectonucleotidase isoforms expressed in neurons and to understand their potential role in modulating the extracellular nucleotide landscape beyond just adenine-based compounds. This research is important for understanding the full scope of nucleotide-mediated signaling in the brain.

Application of Cytidine 5'-monophosphate in Animal Models (non-therapeutic, metabolic tracing)wikipedia.org

The use of isotopically labeled molecules for metabolic tracing in animal models is a powerful technique to follow the fate of specific compounds in vivo. Stable isotopes of elements like carbon (¹³C) and nitrogen (¹⁵N) can be incorporated into molecules like CMP, which can then be administered to animals to trace the metabolic pathways of cytidine nucleotides. medchemexpress.commedchemexpress.com

For example, ¹⁵N-labeled Cytidine 5'-monophosphate can be used in metabolic flux analysis to quantify the flow of nitrogen from CMP into various downstream products, such as RNA and other nitrogen-containing biomolecules. medchemexpress.commedchemexpress.com Similarly, ¹³C-labeled CMP can be used to trace the carbon skeleton of the ribose sugar or the cytosine base as they are incorporated into different cellular components. nih.gov These studies provide a dynamic view of metabolism that is not possible with static measurements of metabolite concentrations.

In one practical application, a diet supplemented with 5'-CMP was fed to Xiang pigs to investigate its effect on the content of N-glycolylneuraminic acid (Neu5Gc), a sialic acid linked to health risks associated with red meat. nih.gov The study found that dietary CMP could significantly decrease the Neu5Gc content in the muscle of pigs of a certain age, demonstrating a metabolic effect of dietary nucleotide supplementation in a large animal model. nih.gov

These metabolic tracing studies are crucial for understanding how dietary components influence metabolic pathways and for identifying potential targets for nutritional interventions. The use of labeled CMP in animal models provides a holistic view of its absorption, distribution, metabolism, and excretion (ADME), which is essential for a complete understanding of its physiological roles.

Metabolic Tracing in Vivo

While direct, extensive studies on the use of isotopically labeled Cytidine 5'-monophosphate for in vivo metabolic tracing are not broadly detailed in the public domain, its established metabolic roles allow for its implicit use in tracking pyrimidine metabolism. CMP is a central molecule in the salvage pathway for pyrimidine synthesis and can be phosphorylated to form cytidine diphosphate (CDP) and cytidine triphosphate (CTP). chemicalbook.comwikipedia.org CTP is essential for the synthesis of RNA and various phospholipids. By introducing labeled CMP into a biological system, researchers can trace the flux through these critical anabolic pathways. For instance, its conversion to uridine via cytidine deaminase is a key metabolic step, and tracking this conversion can provide insights into nucleotide metabolism and its regulation. nih.gov

Nutritional Biochemistry Research (focused on metabolic impact)

In the field of nutritional biochemistry, Cytidine 5'-monophosphate has been investigated for its effects on various metabolic processes, particularly concerning muscle health, lipid metabolism, and immune function.

Muscle Metabolism: Studies in mouse C2C12 cells have indicated that CMP, along with uridine 5'-monophosphate (UMP), can induce the expression of PGC-1α, a key regulator of mitochondrial biogenesis, and promote the formation of myotubes. chemicalbook.com This suggests a role for CMP in mitigating muscle atrophy by activating differentiation pathways. chemicalbook.com

Lipid Metabolism: Research in animal models has demonstrated the potential of cytidine to alleviate dyslipidemia. In ob/ob mice, cytidine administration was found to reduce serum levels of total cholesterol and low-density lipoprotein cholesterol (LDL-C). nih.gov The proposed mechanism involves the modulation of gut microbiota, leading to an increased abundance of short-chain fatty acid-producing bacteria, which play a role in regulating host lipid metabolism. nih.gov

Immune Response and Growth in Aquaculture: Dietary supplementation with CMP has been shown to have positive effects on the growth and immune systems of certain fish species. In grouper (Epinephelus malabaricus) and juvenile red sea bream (Pagrus major), CMP supplementation enhanced growth, improved blood parameters, and bolstered both innate and adaptive immune functions. chemicalbook.com

Neurological and Glycogen (B147801) Metabolism: The administration of a combination of CMP and UMP has been associated with the recovery of altered neurological functions. hmdb.ca Furthermore, this combination appears to facilitate the uptake of glucose into muscle tissue and helps maintain stable hepatic glycogen levels during physical exertion. hmdb.ca

Design and Synthesis of Cytidine 5'-monophosphate Analogs for Research Probes

The chemical structure of Cytidine 5'-monophosphate—comprising a phosphate group, a ribose sugar, and a cytosine base—offers multiple sites for modification to create analogs with tailored properties. wikipedia.org These analogs are invaluable tools for probing biological systems, particularly for studying enzyme mechanisms and as potential therapeutic agents.

Modification at the Phosphate Group

Modifications at the phosphate moiety are often designed to enhance stability against cellular enzymes or to alter binding affinity to target proteins.

Phosphonates: Another strategy involves replacing the phosphate ester oxygen with a methylene (B1212753) group, forming a phosphonate (B1237965) analog. 5'-amino-5'-phosphono derivatives of cytidine have been synthesized and shown to be diastereoselective, with the cytidine derivative favoring the 5'S stereochemistry. uiowa.edu These analogs can act as stable mimics of the natural phosphate group in enzymatic reactions.

Modifications of the Ribose Moiety

Altering the ribose sugar can influence the conformational properties of the nucleotide, its binding to enzymes, and its ability to be incorporated into nucleic acids.

Acylation: The hydroxyl groups of the ribose moiety can be acylated. For example, 5´-O-acyl cytidine can be synthesized and further converted into 2´,3´-di-O-acyl cytidine derivatives. researchgate.net These modifications can be explored for potential antimicrobial properties.

2'-O-Methylation (2'-OMe): This is a common natural modification found in various RNA types. nih.gov Synthetic 2'-O-methylated cytidine analogs are used to increase the stability of oligonucleotides against nucleases.

Bridged Nucleic Acids (BNAs) and Locked Nucleic Acids (LNAs): Introducing a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose ring creates a "locked" conformation. mdpi.com This modification significantly increases the thermal stability of nucleic acid duplexes.

Fluorination: The introduction of fluorine at the 2' or 4' position of the ribose ring can alter the sugar pucker and influence binding affinity. For instance, 2'-O-MOE-modified ribonucleosides, where MOE stands for 2'-O-(2-methoxyethyl), can be synthesized from uridine precursors and subsequently converted to the cytidine derivative. nih.gov

Modifications of the Cytosine Base

Modifications to the cytosine base are crucial for creating fluorescent probes, altering base-pairing properties, and developing enzyme inhibitors.

Fluorescent Analogs: Fluorescent derivatives of CMP can be synthesized for use as biochemical probes. For example, reaction of CMP with chloroacetone (B47974) can produce 2-methylethenocytidine 5'-phosphate, a bicyclic nucleotide that is highly fluorescent when the heterocyclic ring is protonated. nih.gov These analogs absorb at longer wavelengths, avoiding interference from proteins and common nucleotides. nih.gov

Methylation: The addition of a methyl group at the C5 position of the cytosine ring (5-methylcytosine) is a significant epigenetic mark in mammals. nih.gov Studies have shown that 5-methylation can enhance the stability of base-pairing interactions. nih.gov

Halogenation: Introducing halogens like bromine or fluorine to the cytosine base creates useful analogs. 5-bromodeoxycytidine and 5-fluorocytidine (B16351) are examples of such modifications. genesilico.plhorizondiscovery.com Halogenated nucleosides are employed in structural studies using X-ray diffraction and for crosslinking oligonucleotides to proteins and nucleic acids. horizondiscovery.com

N3 and N4 Modifications: N3- and N4-modified CMP derivatives have been designed as ligands for enzymes like orotidine-5'-monophosphate decarboxylase. nih.gov These modifications can transform a poor ligand into a more potent inhibitor. nih.gov

Use of Analogs in Enzyme Inhibition Studies

CMP analogs are widely used to study the kinetics and mechanisms of enzymes involved in nucleotide metabolism. By serving as competitive inhibitors, they help to elucidate the structure of enzyme active sites and can act as leads for drug development.

Orotidine-5'-Phosphate Decarboxylase (ODCase) Inhibition: While CMP itself is a poor ligand for ODCase, N3- and N4-modified CMP derivatives have been shown to be improved inhibitors of this enzyme, which is a potential drug target in Plasmodium falciparum, the parasite causing malaria. nih.gov

Cytidine Deaminase Inhibition: This enzyme degrades several antitumor agents. Uridine analogs have been found to competitively inhibit cytidine deaminase, thereby protecting these therapeutic agents from degradation. nih.gov

Phosphodiesterase Inhibition: A phosphodiesterase that preferentially hydrolyzes cyclic CMP has been identified in mammalian tissues. nih.gov This enzyme is inhibited by compounds like theophylline, although to a lesser extent than cyclic AMP and cyclic GMP phosphodiesterases. nih.gov The study of such inhibitors is crucial for understanding the role of cyclic CMP in cell proliferation. nih.gov

The table below summarizes examples of CMP analogs and their applications in enzyme inhibition studies.

| Enzyme Target | Analog Type | Inhibitor Example | Inhibition Constant (Ki) | Reference |

| Cytidine Deaminase | Uridine Analog | 3-Deazauridine | 1.9 x 10⁻⁵ M | nih.gov |

| Orotidine-5'-Phosphate Decarboxylase | N3- and N4-modified CMP | N/A | Improved Inhibition | nih.gov |

| Cyclic CMP Phosphodiesterase | Xanthine Derivative | Theophylline | Inhibition Observed | nih.gov |

Regulation and Homeostasis of Cytidine 5 Monophosphate Cellular Levels

Transcriptional and Translational Regulation of Related Enzymes

The expression and activity of enzymes involved in pyrimidine (B1678525) metabolism are key to controlling CMP levels. The primary enzymes subject to regulation are CTP synthetase and UMP/CMP kinase.

CTP Synthetase (CTPS): This enzyme catalyzes the final, rate-limiting step in the de novo biosynthesis of CTP from Uridine (B1682114) 5'-triphosphate (UTP). wikipedia.orgnih.gov Although it produces CTP, its regulation is paramount as CTP levels directly influence CMP pools through subsequent metabolic reactions.

Transcriptional Regulation: The expression of CTPS is known to be dependent on the transcription factor Myc, a central regulator of cell growth and proliferation. wikipedia.org This links the production of cytidine (B196190) nucleotides directly to the cell's growth status.

Post-Translational Modification: The activity of human CTPS isozymes is modulated by phosphorylation. For instance, Glycogen (B147801) Synthase Kinase 3 (GSK3) can phosphorylate the Ser-571 residue, leading to inhibition of CTPS activity in response to low serum conditions. wikipedia.org Similarly, Casein Kinase 1 has been observed to phosphorylate Ser-568, which also results in the inhibition of the enzyme. wikipedia.org

UMP/CMP Kinase (CMPK1): This ubiquitously expressed enzyme catalyzes the phosphorylation of CMP to CDP, a crucial step in both de novo and salvage pathways for CTP synthesis. sinobiological.comwikipedia.org

Redox Regulation: Studies have shown that reducing agents like dithiothreitol (B142953) (DTT) and thioredoxin can activate UMP/CMPK, suggesting that its enzymatic activity may be regulated in vivo by the cellular redox potential. nih.gov

Expression Studies: While some research highlights the critical role of CMPK1 in pyrimidine metabolism based on in vitro studies, other investigations using cell lines with up- or down-regulated CMPK1 expression suggest that its role may not be rate-limiting for maintaining pyrimidine nucleotide pools or for the activation of certain nucleoside analogue drugs in specific cell types. nih.govsinobiological.com

| Enzyme | Function | Regulatory Mechanism | Effector/Mediator | Effect on Enzyme |

|---|---|---|---|---|

| CTP Synthetase (CTPS) | UTP + ATP + Glutamine → CTP + ADP + Glutamate | Transcriptional | Myc Transcription Factor | Upregulation wikipedia.org |

| Post-Translational (Phosphorylation) | Glycogen Synthase Kinase 3 (GSK3) | Inhibition wikipedia.org | ||

| Casein Kinase 1 | Inhibition wikipedia.org | |||

| UMP/CMP Kinase (CMPK1) | CMP + ATP → CDP + ADP | Post-Translational (Redox) | Reducing Agents (e.g., Thioredoxin) | Activation nih.gov |

Interplay with Other Nucleotide Pools

The homeostasis of CMP is not an isolated process but is tightly interwoven with the cellular concentrations of other purine (B94841) and pyrimidine nucleotides. This interplay is largely mediated by allosteric regulation of key enzymes.

Allosteric Regulation of CTP Synthetase: The activity of CTPS is finely tuned by the concentrations of several nucleotide triphosphates, ensuring a balanced supply of precursors for nucleic acid synthesis.

Activation by GTP: Guanosine (B1672433) 5'-triphosphate (GTP) acts as a positive allosteric effector. nih.gov It binds to a site distinct from the active site and enhances the enzyme's catalytic rate, specifically the hydrolysis of glutamine. nih.govmdpi.com This mechanism serves to balance the pools of purine (GTP) and pyrimidine (CTP) nucleotides. wikipedia.org

Substrate-Mediated Oligomerization: The substrates ATP and UTP are not only consumed in the reaction but also promote the transition of CTPS from an inactive monomer or dimer to its active tetrameric form. nih.govmdpi.comacs.org This ensures that the CTP synthesis pathway is active only when its precursors are sufficiently available.

Feedback Inhibition by CTP: The end-product, CTP, acts as a feedback inhibitor, competing with UTP for binding to the enzyme. nih.govacs.org This prevents the overproduction of cytidine nucleotides. CTP binds to an alternative pocket, inducing a conformational change that inhibits activity. wikipedia.org

Regulation of UMP/CMP Kinase: The activity of CMPK1 is also influenced by the availability of phosphate (B84403) donors. While it can utilize all nucleoside triphosphates, it shows a preference for ATP and dATP, whereas CTP is a poor phosphate donor. nih.gov This suggests that high levels of CTP may limit the phosphorylation of CMP, creating another layer of feedback control.

Metabolic Interconversion and Regulation:

Link to RNA Metabolism: A primary source of cellular CMP is the degradation of RNA, directly linking CMP homeostasis to RNA turnover rates. wikipedia.org Furthermore, a methylated form of CMP, 5-methylcytidine (B43896) monophosphate (m5CMP), which results from the degradation of epigenetically modified RNA, has been identified as a novel physiological inhibitor of the CMP-sialic acid transporter (CST). nih.gov This establishes a direct link between epigenetic RNA modification and the regulation of glycosylation pathways. nih.gov

Link to Phospholipid Synthesis: In certain cell types, such as developing lung pneumonocytes, CMP has been shown to play a regulatory role in the synthesis of specific phospholipids (B1166683). taylorandfrancis.com CMP can stimulate the synthesis of phosphatidylglycerol, a key component of lung surfactant, while the presence of other molecules like myo-inositol can shift this CMP-dependent synthesis towards phosphatidylinositol. nih.gov

Cellular Transport Mechanisms for Cytidine 5'-monophosphate

While nucleotides themselves are generally membrane-impermeable, the transport of their corresponding nucleosides across the cell membrane is a critical aspect of the salvage pathway for nucleotide synthesis. The uptake of cytidine, the nucleoside precursor to CMP, is mediated by specific transporter proteins belonging to two major solute carrier (SLC) families. researchgate.net Once inside the cell, cytidine is rapidly phosphorylated by kinases to form CMP.

SLC28 Family - Concentrative Nucleoside Transporters (CNTs): These are high-affinity, sodium-dependent cotransporters that move nucleosides into the cell against their concentration gradient. guidetopharmacology.orgnih.gov This process is a form of secondary active transport. The family includes three main members with differing substrate specificities. researchgate.netnih.gov

SLC29 Family - Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides across the cell membrane down their concentration gradient. guidetopharmacology.orgnih.gov They are broadly distributed in almost all cell types and play a key role in maintaining nucleoside equilibrium between the intracellular and extracellular environments. researchgate.net

The specific expression pattern of these transporters in a given cell type is a key determinant of its capacity to salvage extracellular nucleosides for nucleotide synthesis. nih.gov

| Transporter Family | Common Name | Transport Mechanism | Energy Dependence | Key Members | Primary Function |

|---|---|---|---|---|---|

| SLC28 | Concentrative Nucleoside Transporters (CNTs) | Na⁺/Nucleoside Cotransport | Secondary Active (uses Na⁺ gradient) | CNT1 (SLC28A1), CNT2 (SLC28A2), CNT3 (SLC28A3) | High-affinity, inwardly directed transport of nucleosides. researchgate.netnih.gov |

| SLC29 | Equilibrative Nucleoside Transporters (ENTs) | Facilitated Diffusion | None (energy-independent) | ENT1 (SLC29A1), ENT2 (SLC29A2), ENT3 (SLC29A3), ENT4 (SLC29A4) | Bidirectional transport of nucleosides down a concentration gradient. researchgate.netnih.gov |

Emerging Research Frontiers and Future Directions

Cytidine (B196190) 5'-monophosphate in Systems Biology Approaches

Systems biology offers a holistic framework for understanding the complex interactions of pyrimidine (B1678525) metabolism, where Cytidine 5'-monophosphate is a central metabolite. medrxiv.orghmdb.ca This approach integrates multiple layers of biological information, shifting the focus from individual biomarkers to the dynamics of entire metabolic processes. medrxiv.org

Researchers are developing machine-readable pathway models for pyrimidine and related pathways, such as the urea (B33335) cycle. medrxiv.org These models serve as a scaffold to integrate diverse "omics" datasets, including transcriptomics, metabolomics, and fluxomics. medrxiv.org By combining literature, expert knowledge, and experimental data, these frameworks can link clinical observations and theoretical biomarkers to the underlying biochemistry. medrxiv.orgmedrxiv.org For instance, a systems biology workflow has been designed to support the diagnosis of inherited metabolic disorders (IMDs) of the pyrimidine and urea cycle pathways by visualizing how genetic defects affect the entire network. medrxiv.orgresearchgate.net

This integrated approach allows for the precise representation of the biochemical reactions involved in pyrimidine metabolism and helps to visualize the complex interplay between different metabolic pathways. medrxiv.org By analyzing changes at a process level rather than focusing on single molecules, scientists can better understand the systemic effects of perturbations in CMP levels and pyrimidine metabolism, paving the way for more targeted interventions in diseases where these pathways are dysregulated, such as in certain cancers and metabolic disorders. medrxiv.orgnih.gov

Advanced Structural Biology Studies of Cytidine 5'-monophosphate Complexes

Understanding the function of Cytidine 5'-monophosphate at a molecular level requires detailed three-dimensional structural information of its interactions with proteins. Advanced techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are providing unprecedented insights into the dynamics of CMP-protein complexes. nih.govnih.gov

X-ray crystallography has been instrumental in revealing the atomic details of how CMP binds to enzymes. nih.gov A notable example is the structural determination of a multifunctional sialyltransferase from Pasteurella multocida (PmST1) in complex with CMP. nih.govacs.org These studies revealed that the enzyme consists of two separate Rossmann nucleotide-binding domains, classifying it as a glycosyltransferase-B (GT-B) structural group member. nih.govacs.org The binding of CMP in a deep cleft between these two domains induces a significant conformational change, causing a large closure movement of the N-terminal domain toward the C-terminal domain. acs.org This movement is triggered by a network of hydrogen bonds involving specific amino acid residues and water molecules, which stabilize the bound state. acs.org Furthermore, the binding of CMP can induce localized changes, such as causing a short helix near the active site to become disordered, which may be crucial for the subsequent binding of an acceptor substrate. nih.gov

NMR spectroscopy complements crystallographic data by providing information about the structure and dynamics of molecules in solution. bmrb.io Extensive NMR data, including 1H and 13C NMR spectra for Cytidine 5'-monophosphate, are available in public databases. chemicalbook.comchemicalbook.comnih.govhmdb.ca This information is fundamental for characterizing the conformational states of CMP and how they are influenced by interactions with binding partners.

| Protein | Organism | Method | Resolution | Key Findings | PDB ID |

|---|---|---|---|---|---|

| Sialyltransferase (Δ24PmST1) | Pasteurella multocida | X-ray Crystallography | 2.0 Å | Binding of CMP induces a large domain closure movement. The structure belongs to the GT-B fold. | 2Z4T |

| Sialyltransferase (Δ24PmST1) Apo Form | Pasteurella multocida | X-ray Crystallography | 1.65 Å | Provides a baseline for comparison with the CMP-bound structure, highlighting conformational changes. | 2Z4S |

Computational Modeling of Cytidine 5'-monophosphate Metabolic Networks

Computational modeling has become an indispensable tool for dissecting the complexity of metabolic networks, including the pyrimidine biosynthesis pathway where CMP is a key product. wikipedia.org These models allow for an in-depth analysis of the molecular mechanisms governing metabolic flux and its regulation. wikipedia.org

These modeling approaches have significant practical applications. For example, systematic metabolic engineering combined with computational modeling has been used to optimize the production of CMP in microorganisms like Escherichia coli. nih.govacs.org By creating models of the metabolic network, researchers can identify key engineering targets. Strategies have included blocking the CMP degradation pathway, enhancing the supply of the precursor 5-phospho-α-D-ribose 1-diphosphate (PRPP), and expressing enzymes that alleviate feedback inhibition, leading to substantial increases in CMP yield. nih.govacs.org Kinetic models are particularly useful for understanding regulatory mechanisms, such as the allosteric feedback inhibition of key enzymes in the pathway by downstream nucleotides, which ensures that nucleotide synthesis is tightly matched to cellular demand. numberanalytics.comnih.gov

| Modeling Approach | Description | Application Example |

|---|---|---|

| Kinetic Modeling | Uses differential equations to describe the rate of change of metabolite concentrations based on enzyme kinetics. numberanalytics.com | Analyzing feedback inhibition and allosteric control mechanisms in nucleotide synthesis pathways. nih.govnih.gov |

| Flux Balance Analysis (FBA) | A mathematical method to predict steady-state flux distributions in a metabolic network, often at the genome scale. mdpi.com | Identifying gene essentiality and predicting growth yields in reconstructed metabolic networks. wikipedia.org |

| Metabolic Flux Analysis (MFA) | Uses isotope tracing to quantify the flow of metabolites through a network. creative-proteomics.com | Tracking carbon flow through the pyrimidine biosynthesis pathway to identify bottlenecks and measure pathway dynamics. creative-proteomics.com |

| Systems Biology Workflows | Integrates multi-omics data into machine-readable pathway models to provide a holistic view of metabolic processes. medrxiv.org | Supporting the diagnosis of inherited metabolic disorders by linking clinical data to pathway knowledge. medrxiv.org |

Q & A

Q. What are the recommended handling and storage protocols for Cytidine 5'-monophosphate sodium salt to ensure stability?

this compound is hygroscopic and thermally sensitive. Proper handling requires gloves, lab coats, and eye protection to avoid skin/eye contact . Storage should be at 2–8°C in airtight containers to prevent moisture absorption and decomposition . For long-term stability, avoid exposure to temperatures >50°C, as dehydration and browning occur at 185°C . Contradictions in storage recommendations (e.g., "keep cold" vs. room temperature) suggest verifying batch-specific stability data .

Q. How can researchers assess the purity and structural integrity of this compound prior to experimental use?

Key methods include:

- UV Spectrophotometry : Measure absorbance ratios (A250/A260 = 0.41–0.49; A280/A260 = 2.03–2.17) to confirm nucleotide integrity .

- HPLC : Use ion-pair chromatography with a C18 column and phosphate buffer (pH 6.5) to separate impurities .

- Loss on Drying (LoD) : Dry at 105°C for 4 hours; acceptable moisture loss is ≤26% (hydrated form) .

- Heavy Metal Testing : Ensure Pb levels <10 ppm via ICP-MS .

Advanced Research Questions

Q. What experimental strategies are effective in studying the interaction between this compound and polyamine ligands under varying pH conditions?

To probe binding mechanisms:

- UV-Vis Titration : Monitor hypochromic shifts at 260 nm as polyamines (e.g., tripodal L5-L7) bind to the nucleotide’s phosphate group .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) across pH 5.0–9.0 to identify protonation-dependent affinity changes .

- NMR Spectroscopy : Use P NMR to track chemical shift perturbations in the phosphate group during ligand interaction .

Q. How can researchers address discrepancies in nucleotide quantification when using colorimetric assays with this compound?

Colorimetric methods (e.g., Folin phenol) may overestimate protein contamination due to interference with the nucleotide’s aromatic rings . Alternatives include:

Q. What formulation challenges arise when incorporating this compound into multi-component neurotropic drugs, and how can they be mitigated?

Challenges include:

- Excipient Compatibility : Ionic interactions with magnesium lactate or thioctic acid can destabilize the formulation. Preformulation studies using DSC and FTIR are critical .

- Moisture Sensitivity : Lyophilization with cryoprotectants (e.g., trehalose) improves stability in capsule formulations .

- Process Parameters : Optimize blending time (<10 min) and encapsulation speed to prevent mechanical degradation .

Q. How does the ionic strength of the buffer solution affect the enzymatic hydrolysis kinetics of this compound?

High ionic strength (>150 mM NaCl) shields the nucleotide’s negative charge, reducing phosphatase binding affinity. Experimental design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.